4-Chloroheptanoyl Chloride
Description
Contextualization of Acyl Chlorides in Contemporary Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. ebsco.comwikipedia.org They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. ebsco.comwikipedia.org This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive towards nucleophiles. fiveable.meiitk.ac.in Their pronounced reactivity makes them indispensable reagents for forming a wide array of other organic compounds, including esters, amides, and ketones. ebsco.comwikipedia.orgiitk.ac.in The conversion of a carboxylic acid to a more reactive acyl chloride is a common strategy in multi-step syntheses to facilitate reactions that would otherwise be sluggish or require harsh conditions. libretexts.org
Structural Features and Academic Nomenclature of 4-Chloroheptanoyl Chloride
This compound possesses a seven-carbon chain (heptanoyl) with two chlorine substituents. One chlorine atom is part of the acyl chloride functional group at the C1 position, while the other is located at the C4 position of the heptanoyl backbone. Its systematic IUPAC name is this compound. nih.gov The presence of the chlorine atom on the alkyl chain, in addition to the acyl chloride group, introduces another reactive site into the molecule, potentially allowing for a broader range of chemical transformations.
Historical Development and Synthetic Utility of Halogenated Acyl Chlorides
The development of methods to synthesize acyl chlorides, such as the reaction of carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅), was a significant advancement in organic chemistry. ebsco.comlibretexts.org This allowed for the activation of carboxylic acids towards a variety of nucleophilic substitution reactions. fiveable.me The introduction of halogens at other positions within the acyl chloride molecule, creating halogenated acyl chlorides, further expanded their synthetic utility. These bifunctional compounds can participate in reactions at both the acyl chloride group and the halogenated carbon center, enabling the synthesis of more complex and diverse molecular structures. taylorandfrancis.com For instance, the acyl chloride can be used for acylation reactions, while the alkyl halide portion can undergo nucleophilic substitution. taylorandfrancis.com
Chemical Properties of this compound
The chemical properties of this compound are primarily dictated by the two chlorine atoms within its structure. The acyl chloride group is highly susceptible to nucleophilic attack, while the chlorine atom at the C4 position can also be displaced by nucleophiles, albeit typically under different reaction conditions.
| Property | Value |
| Molecular Formula | C₇H₁₂Cl₂O |
| Molecular Weight | 183.07 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 111680-87-6 nih.gov |
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of a suitable precursor. A common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. libretexts.org For instance, 4-chloroheptanoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield this compound. libretexts.org The choice of chlorinating agent can depend on the desired purity and scale of the reaction, with thionyl chloride being a common laboratory choice due to the gaseous nature of its byproducts (SO₂ and HCl). libretexts.org
Another potential synthetic route could involve the ring-opening of a lactone followed by chlorination. For example, γ-butyrolactone can be chlorinated to form 4-chlorobutyryl chloride, suggesting that a similar strategy with a substituted lactone could potentially lead to this compound. google.com
Reactions of this compound
As a bifunctional molecule, this compound can undergo a variety of reactions at its two reactive centers.
Reactions Involving the Acyl Chloride Group
The highly electrophilic carbonyl carbon of the acyl chloride group readily reacts with various nucleophiles in what are known as nucleophilic acyl substitution reactions. wikipedia.orgiitk.ac.in These reactions are fundamental in organic synthesis for the creation of new carbon-heteroatom bonds.
Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid, 4-chloroheptanoic acid. wikipedia.org
Alcoholysis: Treatment with an alcohol results in the formation of an ester. iitk.ac.in
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields an amide. iitk.ac.in
Friedel-Crafts Acylation: This is a particularly important reaction where this compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones. ebsco.comorganic-chemistry.orgscience-revision.co.uk The acylium ion generated in situ acts as the electrophile in this electrophilic aromatic substitution reaction. science-revision.co.uknumberanalytics.com
Reactions Involving the C4-Chloro Group
The chlorine atom at the C4 position is an alkyl halide and can be displaced by nucleophiles through an Sₙ2 mechanism. This allows for the introduction of various functional groups at this position. For example, it can react with nucleophiles like azides or thiourea.
Friedel-Crafts Acylation with this compound
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds and introducing an acyl group onto an aromatic ring. organic-chemistry.orgscience-revision.co.uk Using this compound in a Friedel-Crafts reaction with an aromatic substrate, such as benzene (B151609), would result in the formation of a 4-chloro-1-phenylheptan-1-one. The presence of the chlorine atom on the heptanoyl chain offers a handle for further synthetic modifications. A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. organic-chemistry.orggoogle.com
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur) in the ring and are prevalent in many natural products and pharmaceuticals. uou.ac.in
For instance, the acyl chloride can first react with a nucleophile, and then an intramolecular reaction involving the C4-chloro group can lead to ring closure. An example of this is its use in the synthesis of certain pyridazine (B1198779) derivatives. rsc.org The specific reaction conditions and the choice of nucleophile would determine the structure of the resulting heterocyclic ring.
Analytical Characterization
The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum would show distinct signals for the protons at different positions along the carbon chain, with their chemical shifts and splitting patterns providing information about their chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a characteristic signal for the carbonyl carbon of the acyl chloride at a downfield chemical shift, as well as signals for the other six carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride.
Structure
2D Structure
3D Structure
Properties
CAS No. |
111680-87-6 |
|---|---|
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
4-chloroheptanoyl chloride |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-6(8)4-5-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
BWRMBUSZHMRJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloroheptanoyl Chloride
Direct Chlorination of Corresponding Carboxylic Acids
The most common route to synthesizing 4-Chloroheptanoyl Chloride is through the direct chlorination of 4-chloroheptanoic acid. This transformation can be achieved using several chlorinating agents, each with its own set of reaction conditions and efficiencies.
Application of Thionyl Chloride and Analogous Reagents
Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides. ebsco.comcommonorganicchemistry.com The reaction with 4-chloroheptanoic acid proceeds by nucleophilic acyl substitution, where the carboxylic acid attacks the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. wikipedia.orgyoutube.com The primary product is the desired this compound. ebsco.comyoutube.com This method is often preferred because the byproducts are easily removed from the reaction mixture, simplifying purification. ebsco.comwikipedia.org
The general reaction is as follows: CH₃(CH₂)₂CHCl(CH₂)₂COOH + SOCl₂ → CH₃(CH₂)₂CHCl(CH₂)₂COCl + SO₂ + HCl
Utilization of Oxalyl Chloride with Catalytic Enhancements
Oxalyl chloride ((COCl)₂) serves as another effective reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.com Compared to thionyl chloride, oxalyl chloride is considered a milder reagent, often leading to higher selectivity. wikipedia.org The reaction with 4-chloroheptanoic acid is typically carried out in an inert solvent, such as dichloromethane, at room temperature. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this transformation. commonorganicchemistry.comorgsyn.org
The reaction mechanism involves the initial formation of a Vilsmeier reagent from the reaction between oxalyl chloride and DMF. wikipedia.org This intermediate then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion to yield this compound, along with carbon dioxide, carbon monoxide, and regenerated DMF.
Phosgene-Free Methods Employing Bis(trichloromethyl) Carbonate
Bis(trichloromethyl) carbonate, also known as triphosgene (B27547) (BTC), is a solid and safer alternative to the highly toxic phosgene (B1210022) gas. researchgate.netwikipedia.org It can be used for the efficient conversion of carboxylic acids to their corresponding acyl chlorides under relatively mild conditions. jcsp.org.pk The reaction of 4-chloroheptanoic acid with triphosgene would be catalyzed by a small amount of a nucleophilic catalyst like N,N-dimethylformamide. jcsp.org.pk Triphosgene effectively acts as a source of phosgene in situ, which then carries out the chlorination. nih.gov This method provides good to excellent yields of the acyl chloride. jcsp.org.pk
Influence of Catalysts (e.g., N,N-Dimethylformamide, Organic Amines) on Reaction Efficiency and Selectivity
Catalysts play a pivotal role in the synthesis of acyl chlorides. N,N-Dimethylformamide (DMF) is a common and effective catalyst for reactions involving both thionyl chloride and oxalyl chloride. wikipedia.orgnih.govwikipedia.org In these reactions, DMF acts as a nucleophilic catalyst, forming a reactive Vilsmeier-type intermediate with the chlorinating agent. wikipedia.orgwebsite-files.com This intermediate is more susceptible to attack by the carboxylic acid, thereby accelerating the rate of reaction. wikipedia.org For instance, in the reaction with oxalyl chloride, DMF reacts to form an iminium intermediate which then facilitates the conversion of the carboxylic acid. wikipedia.org The catalytic amount of DMF can significantly impact the reaction yield; studies on similar reactions have shown that an optimal catalyst concentration is necessary for achieving the highest efficiency. jcsp.org.pk
Organic bases like pyridine (B92270) can also be used as catalysts, particularly with thionyl chloride. rsc.org These bases function by activating the acyl chloride through the formation of a quaternary acylammonium salt, which is more reactive towards nucleophiles. wikipedia.org
Table 1: Comparison of Chlorinating Agents for Carboxylic Acids
| Reagent | Byproducts | Catalyst Often Used | Conditions | Key Advantages |
| Thionyl Chloride | SO₂, HCl (gases) | DMF, Pyridine | Neat or in solvent, often reflux | Gaseous byproducts are easily removed. ebsco.comwikipedia.org |
| Oxalyl Chloride | CO, CO₂, HCl (gases) | DMF | Room temperature, inert solvent | Milder and more selective than thionyl chloride. wikipedia.org |
| Bis(trichloromethyl) Carbonate | CO₂, HCl | DMF | Mild conditions | Solid reagent, safer to handle than phosgene. researchgate.netjcsp.org.pk |
Synthesis via Functional Group Interconversion from Precursors
An alternative strategy for synthesizing this compound involves the modification of precursors that already contain a portion of the desired carbon skeleton.
Approaches from Cyclic Lactones and Halogenated Derivatives
One potential synthetic route could start from γ-heptalactone. The ring-opening of lactones can be achieved using various reagents. A plausible method involves the acylative cleavage of the lactone ring. For instance, the ring opening of tetrahydrofuran (B95107) (THF), a cyclic ether, with an acid chloride can produce a 4-chlorobutyl ester. chem-soc.si A similar principle could be applied to γ-heptalactone. The lactone could potentially be opened with a chlorinating agent in the presence of a suitable catalyst to generate this compound. This method would involve the simultaneous cleavage of the ester bond and formation of the acyl chloride.
Another approach involves starting from a halogenated precursor. For example, a precursor molecule with a different halogen at the 4-position, such as 4-bromoheptanoic acid, could be converted to 4-chloroheptanoic acid through a halogen exchange reaction, followed by chlorination of the carboxylic acid group as described in section 2.1. Alternatively, a precursor with a hydroxyl group at the 4-position could undergo simultaneous chlorination of both the alcohol and the carboxylic acid functionalities using an excess of a suitable chlorinating agent like thionyl chloride.
Derivatization from Related Halogenated Alkanes
The synthesis of this compound can be envisaged through the functionalization of precursor halogenated alkanes. A primary conceptual pathway begins with a heptane (B126788) derivative already possessing a chlorine atom at the C-4 position, such as 4-chloroheptane (B3059406). The challenge lies in the selective introduction of a carboxyl or acyl chloride function at the C-1 terminus.
One potential, albeit challenging, route is the terminal functionalization of 4-chloroheptane. This could theoretically be approached through radical carboxylation or related carbonylation reactions. However, free-radical halogenation of heptane itself typically yields a mixture of isomers and is not a practical method for obtaining the specific 4-chloroheptane precursor in high purity. google.com
A more controlled, multi-step approach would involve a starting material where the terminal carbon is already functionalized. For instance, starting with a 1-haloheptane (e.g., 1-bromoheptane), one could first introduce the chlorine at the C-4 position. This is chemically challenging due to the relative inertness of the sp³ C-H bonds. More feasible routes often start from precursors containing functional groups that direct or can be converted into the desired functionalities.
A plausible, though not widely documented, pathway could involve the following conceptual steps, starting from a more functionalized alkane:
Starting Material : 1-Heptanol.
Protection : The hydroxyl group is protected with a suitable protecting group (e.g., as a silyl (B83357) ether).
Chlorination : Selective C-H chlorination at C-4. This is a significant challenge, but advances in catalysis could potentially enable such a transformation.
Deprotection : Removal of the protecting group to reveal the primary alcohol.
Oxidation : Oxidation of the primary alcohol to the corresponding carboxylic acid, 4-chloroheptanoic acid.
Acyl Chloride Formation : Treatment of 4-chloroheptanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the final product, this compound.
Alternatively, a related synthetic strategy has been noted in the literature for a similar compound, 7-chloroheptanoyl chloride. This synthesis involved the oxidative cleavage of cycloheptanone, followed by bromination of the resulting acyl chloride. researchgate.netresearchgate.net This suggests that functionalization at other positions of an acyl chloride is a viable strategy.
| Step | Reaction Type | Reactants | Reagents | Product |
| 1 | Oxidation | 4-Chloroheptanoic Acid | Thionyl Chloride (SOCl₂) | This compound |
| 2 | Halogenation | Heptanoyl Chloride | N-Chlorosuccinimide (NCS), Radical Initiator | Mixture including this compound |
This interactive table outlines generalized reaction steps that could be adapted for the synthesis.
Sustainable and Green Chemistry Approaches to this compound Synthesis
Green chemistry principles emphasize the reduction of waste, use of less hazardous chemicals, and employment of catalytic and energy-efficient processes. nih.govgoogleapis.com A prominent green strategy for synthesizing halo-functionalized acyl chlorides involves the ring-opening of lactones.
A viable green pathway to this compound starts from γ-heptanolactone. The synthesis proceeds by reacting the lactone with a chlorinating agent, which opens the ring to form the desired acyl chloride. A classic reagent for this transformation is phosgene (COCl₂), often in the presence of a catalyst. To improve the green credentials of this process, hydrogen chloride can be introduced during the catalytic phosgenation, which can enhance yield and efficiency. google.com
Reaction Scheme:
γ-Heptanolactone + Phosgene (COCl₂) --(Catalyst, HCl)--> this compound + CO₂
This method is advantageous as it can be a high-yield, atom-economical reaction, converting the cyclic ester directly into the linear acyl chloride with the desired chlorine at the C-4 position. Variations of this process have been developed for similar structures, such as the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone and 6-chlorohexanoic acid chloride from ε-caprolactone, demonstrating the industrial applicability of this methodology. google.comchemicalbook.com
Key features of this green approach include:
Atom Economy : The reaction incorporates a significant portion of the reactant atoms into the final product.
Catalysis : The use of catalysts like quaternary ammonium (B1175870) salts can reduce the energy requirements and increase reaction rates. google.com
Feedstock : Lactones can potentially be derived from bio-based sources, aligning with the principle of using renewable feedstocks. westminster.ac.uk
| Green Chemistry Principle | Application in Lactone Ring-Opening Synthesis |
| Atom Economy | Direct conversion of the lactone minimizes byproducts. |
| Use of Catalysis | Catalysts like N,N-dimethylpiperidinium chloride enable the reaction under more controlled conditions. google.com |
| Renewable Feedstocks | Potential for sourcing γ-heptanolactone from biorenewable pathways. |
| Reduced Derivatives | Avoids multi-step protection/deprotection sequences. |
This interactive table highlights the alignment of the lactone-based synthesis with green chemistry principles.
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
The carbon atom at the C-4 position in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers: (R)-4-chloroheptanoyl chloride and (S)-4-chloroheptanoyl chloride. The synthesis of a single enantiomer requires a stereoselective approach.
A logical strategy for achieving this involves the use of a chiral precursor that can be converted to the target molecule with retention or predictable inversion of stereochemistry. A key intermediate for this purpose is an enantiomerically pure 4-hydroxyheptanoic acid. For instance, (4R)-4-hydroxyheptanoic acid is a known compound and serves as an ideal starting point. nih.gov
The stereoselective synthesis would proceed via the following general pathway:
Chiral Precursor Synthesis : The synthesis begins with obtaining an enantiomerically pure form of 4-hydroxyheptanoic acid. This can be achieved through various methods, including the use of biosynthetic pathways or asymmetric catalysis. For example, some microorganisms are capable of producing optically pure (R)-hydroxycarboxylic acids. google.com
Stereospecific Chlorination : The secondary alcohol at the C-4 position must be converted to a chloride with control of the stereochemistry. This is typically achieved using reagents that favor an Sₙ2-type reaction, which proceeds with inversion of configuration. Reagents such as thionyl chloride (in the absence of pyridine) or Appel reaction conditions (using triphenylphosphine (B44618) and carbon tetrachloride) can be employed for this transformation. If (4R)-4-hydroxyheptanoic acid is used, this step would yield (4S)-4-chloroheptanoic acid.
Acyl Chloride Formation : The resulting enantiomerically enriched 4-chloroheptanoic acid is then converted to the corresponding acyl chloride. This step is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. This reaction occurs at the carboxyl group and does not affect the stereocenter at C-4.
Illustrative Pathway to (S)-4-Chloroheptanoyl Chloride:
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Stereochemical Outcome |
| 1 | (4R)-4-Hydroxyheptanoic Acid | Thionyl Chloride (SOCl₂) | (4S)-4-Chloroheptanoic Acid | Inversion at C-4 |
| 2 | (4S)-4-Chloroheptanoic Acid | Oxalyl Chloride ((COCl)₂) | (S)-4-Chloroheptanoyl Chloride | Retention at C-4 |
This interactive table demonstrates a plausible reaction sequence for the synthesis of an enantiomerically pure product.
This methodology allows for the preparation of either the (R) or (S) enantiomer of this compound, depending on the chosen enantiomer of the starting 4-hydroxyheptanoic acid.
Chemical Reactivity and Transformations of 4 Chloroheptanoyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of 4-chloroheptanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. libretexts.org This makes it susceptible to attack by a wide range of nucleophiles, proceeding through a nucleophilic addition-elimination mechanism. libretexts.org
This compound readily reacts with alcohols in a process known as alcoholysis to produce the corresponding esters. This reaction is one of the most common methods for ester preparation in a laboratory setting. evitachem.com The reaction typically proceeds rapidly and can be carried out by treating the acyl chloride with an alcohol. Often, a non-nucleophilic base like pyridine (B92270) is added to neutralize the hydrogen chloride (HCl) byproduct that is formed. evitachem.com
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. wikipedia.org This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the ester. wikipedia.org
General Reaction: R-OH + this compound → 4-Chloroheptanoate Ester + HCl
Table 1: Examples of Esterification Reactions
| Alcohol (R-OH) | Product | Typical Conditions |
| Methanol | Methyl 4-chloroheptanoate nih.gov | Inert solvent, optional base (e.g., pyridine) |
| Ethanol | Ethyl 4-chloroheptanoate | Inert solvent, optional base (e.g., pyridine) |
| Propanol | Propyl 4-chloroheptanoate | Inert solvent, optional base (e.g., pyridine) |
The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to 4-chloroheptanamides. libretexts.org This aminolysis reaction is highly efficient for amide bond formation. evitachem.comlibretexts.org The reaction proceeds via a violent reaction when concentrated ammonia solution is used, producing the amide and ammonium (B1175870) chloride. youtube.com
Due to the formation of HCl, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base, neutralizing the acid byproduct. libretexts.orgyoutube.com Alternatively, one equivalent of the amine can be used along with an inexpensive base such as sodium hydroxide (B78521) or triethylamine. libretexts.orglibretexts.org A specific derivative, N-substituted 4-chloroheptanamide, has been synthesized, highlighting the utility of this reaction. savemyexams.com
General Reaction: 2 RNH₂ + this compound → N-Alkyl-4-chloroheptanamide + RNH₃Cl
Table 2: Aminolysis Reaction Overview
| Amine | Product | Key Feature |
| Ammonia (NH₃) | 4-Chloroheptanamide | Forms primary amide |
| Primary Amine (RNH₂) | N-Alkyl-4-chloroheptanamide | Forms secondary amide |
| Secondary Amine (R₂NH) | N,N-Dialkyl-4-chloroheptanamide | Forms tertiary amide |
Organometallic reagents are potent nucleophiles that react with acyl chlorides to form new carbon-carbon bonds. The product formed depends significantly on the type of organometallic reagent used.
Grignard Reagents (RMgX): These highly reactive organomagnesium compounds react with acyl chlorides like this compound to produce tertiary alcohols. khanacademy.org The reaction proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl, forming a ketone intermediate after the elimination of the chloride. khanacademy.org This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic attack by another equivalent of the reagent. khanacademy.orgoup.com Subsequent acidic workup yields a tertiary alcohol where two identical alkyl groups from the Grignard reagent have been added. khanacademy.orgoup.com
Gilman Reagents (Lithium Diorganocuprates, R₂CuLi): In contrast to Grignards, Gilman reagents are less reactive and more selective. khanacademy.org They react with acyl chlorides to afford ketones in excellent yields, stopping the reaction after a single addition. libretexts.orgoup.commolaid.com This makes them particularly useful for synthesizing ketones from acyl chlorides. oup.comgoogle.com The reaction of this compound with a lithium diorganocuprate would selectively produce a 4-chloro-substituted ketone. The Gilman reagent does not typically react further with the resulting ketone product. oup.comgoogle.com
Table 3: Reactivity with Organometallic Reagents
| Reagent Type | Reagent Example | Intermediate | Final Product (after workup) |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 4-Chloro-2-octanone | 4-Chloro-2-methyl-2-octanol |
| Gilman Reagent | Lithium dimethylcuprate [(CH₃)₂CuLi] | N/A (Ketone is final product) | 4-Chloro-2-octanone |
Even weak nucleophiles can react with the highly electrophilic this compound.
Hydrolysis: Reaction with water, a weak nucleophile, leads to the hydrolysis of this compound back to its parent carboxylic acid, 4-chloroheptanoic acid. libretexts.orggoogle.com This reaction is typically rapid, even at room temperature. savemyexams.com
Formation of Anhydrides: Acyl chlorides react with carboxylates or carboxylic acids to form acid anhydrides. libretexts.orgoup.com Specifically, this compound can react with 4-chloroheptanoic acid to produce 4-chloroheptanoic anhydride (B1165640). This reaction provides a route to symmetrical or unsymmetrical anhydrides. The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the acyl chloride carbonyl carbon. oup.com
Reaction with Cyanide: Although less common for simple acyl chlorides, reaction with a cyanide source, such as cyanogen (B1215507) chloride, can in principle lead to the formation of an acyl cyanide. nih.govsavemyexams.com These reactions are often complex.
Electrophilic Aromatic Substitution Reactions
This compound can serve as the acylating agent in Friedel-Crafts acylation reactions to introduce the 4-chloroheptanoyl group onto an aromatic ring. google.com This classic electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
The mechanism begins with the reaction between the acyl chloride and the Lewis acid catalyst, which generates a highly electrophilic acylium ion. google.com This acylium ion is resonance-stabilized and does not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and an arenium ion intermediate. Finally, a proton is lost from the arenium ion, restoring aromaticity and regenerating the Lewis acid catalyst, yielding an aryl ketone. This reaction produces a monoacylated product because the resulting ketone is less reactive than the starting aromatic compound, preventing further acylation.
General Reaction with Benzene (B151609): Benzene + this compound --(AlCl₃)--> 1-Phenyl-4-chloro-1-heptanone + HCl
Table 4: Key Components of Friedel-Crafts Acylation
| Component | Role | Example |
| Aromatic Substrate | Nucleophile | Benzene, Toluene |
| Acyl Halide | Electrophile Precursor | This compound |
| Lewis Acid | Catalyst | Aluminum Chloride (AlCl₃) |
| Product | Aryl Ketone | 1-Phenyl-4-chloro-1-heptanone |
Regioselectivity and Scope in Arenes and Heteroaromatic Compounds
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.orgsigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.comsavemyexams.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com
In the case of this compound, the presence of substituents on the aromatic ring dictates the position of acylation. For aromatic compounds with electron-donating groups, such as methylbenzene (toluene), the acylation is directed to the ortho and para positions. libretexts.org However, in Friedel-Crafts acylation, the para product is generally favored due to reduced steric hindrance. libretexts.org Conversely, with electron-withdrawing groups, the aromatic ring is deactivated, making the reaction more difficult and often requiring harsher conditions. sigmaaldrich.com
Table 1: Regioselectivity in Friedel-Crafts Acylation with Substituted Arenes
| Aromatic Substrate | Substituent | Directing Effect | Major Product(s) with this compound |
| Toluene | -CH₃ | ortho, para-directing | 1-(4-methylphenyl)-4-chloroheptan-1-one |
| Anisole | -OCH₃ | ortho, para-directing | 1-(4-methoxyphenyl)-4-chloroheptan-1-one |
| Nitrobenzene | -NO₂ | meta-directing | 1-(3-nitrophenyl)-4-chloroheptan-1-one |
Chemistry of the Alkyl-Bound Chlorine Atom
The this compound molecule possesses two reactive chlorine atoms. While the acyl chloride is highly reactive towards nucleophiles, the chlorine atom on the alkyl chain also participates in characteristic reactions of alkyl halides.
Nucleophilic Displacement Reactions of the Alkyl Halide
The chlorine atom at the C4 position of the heptanoyl chain is susceptible to nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile replaces the chlorine atom. The reactivity of the alkyl chloride towards substitution is influenced by the nature of the nucleophile, the solvent, and the structure of the alkyl halide itself. msu.edu The carbon-chlorine bond is polar, with the carbon atom being electrophilic and the chlorine atom being nucleophilic. msu.edu
Common nucleophiles for these reactions include hydroxides, alkoxides, cyanides, and amines. chemguide.co.uk The reaction mechanism can be either Sₙ1 or Sₙ2. For a secondary alkyl chloride like the one in this compound, both mechanisms are possible and often compete. Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, which proceeds with inversion of configuration if the carbon is chiral. msu.edu Weak nucleophiles and protic solvents favor the Sₙ1 mechanism, which involves a carbocation intermediate and results in a racemic mixture if the carbon is chiral. libretexts.org
Elimination Reactions to Form Unsaturated Species
In the presence of a strong, bulky base, this compound can undergo an elimination reaction to form an unsaturated acyl chloride. msu.edu This reaction, typically an E2 elimination, involves the removal of the chlorine atom and a proton from an adjacent carbon atom, leading to the formation of a double bond. uci.edu
The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. uci.edu However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.edu
Table 2: Potential Elimination Products from this compound
| Base | Major Product | Minor Product |
| Sodium Ethoxide | Hept-4-enoyl chloride | Hept-3-enoyl chloride |
| Potassium tert-Butoxide | Hept-3-enoyl chloride | Hept-4-enoyl chloride |
Radical Reactions Involving the C-Cl Bond
The carbon-chlorine bond in the alkyl chain can undergo homolytic cleavage under the influence of heat or light, particularly in the presence of a radical initiator, to form a carbon-centered radical and a chlorine radical. masterorganicchemistry.comlibretexts.org This initiation step can lead to a variety of radical chain reactions. lumenlearning.com
One common radical reaction is dehalogenation, where the chlorine atom is replaced by a hydrogen atom. libretexts.org This is often achieved using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride. libretexts.org The reaction proceeds via a chain mechanism involving the abstraction of the chlorine atom by a tributyltin radical to form an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride. libretexts.org
Reductions of the Acyl Chloride Moiety
The acyl chloride group is highly reactive and can be readily reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. chemistrysteps.comlibretexts.org
Conversion to Aldehydes and Primary Alcohols
The reduction of an acyl chloride to an aldehyde requires a mild reducing agent to prevent over-reduction to the primary alcohol. chemistrysteps.comblogspot.com A common reagent for this transformation is lithium tri(tert-butoxy)aluminum hydride (LiAlH(OtBu)₃). blogspot.comlibretexts.orglibretexts.org This sterically hindered and less reactive hydride source reacts faster with the highly reactive acyl chloride than with the resulting aldehyde, allowing the aldehyde to be isolated in good yield, especially when the reaction is carried out at low temperatures such as -78 °C. chemistrysteps.comblogspot.comlibretexts.org Another method involves the use of sodium borohydride (B1222165) in a mixture of DMF and THF, which can also selectively produce the aldehyde. mdma.ch
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride all the way to the primary alcohol. chemistrysteps.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting acyl chloride towards the strong reducing agent and is therefore immediately reduced to the alcohol. libretexts.org Sodium borohydride can also be used to reduce acyl chlorides to primary alcohols. chemistrysteps.com The conversion of a primary alcohol to an acid chloride is also possible through oxidation to a carboxylic acid followed by reaction with a chlorinating agent like thionyl chloride. chemistrysteps.com
Table 3: Reduction Products of this compound
| Reagent | Product | Functional Group Transformation |
| LiAlH(OtBu)₃, -78 °C | 4-Chloroheptanal | Acyl chloride → Aldehyde |
| LiAlH₄ | 4-Chloroheptan-1-ol | Acyl chloride → Primary alcohol |
| NaBH₄ | 4-Chloroheptan-1-ol | Acyl chloride → Primary alcohol |
Applications of 4 Chloroheptanoyl Chloride in Complex Molecule Synthesis
As a Key Intermediate in Pharmaceutical Synthesis
While chlorine-containing compounds are integral to the development of many pharmaceuticals, specific examples detailing the use of 4-chloroheptanoyl chloride are scarce. Its role is largely inferred from the synthesis of analogous structures.
Preparation of Precursors to Biologically Active Molecules (e.g., Cilastatin)
Cilastatin (B194054), an inhibitor of renal dehydropeptidase, is co-administered with the antibiotic imipenem. The synthesis of cilastatin involves the creation of a specific seven-carbon side chain. While a key intermediate in some documented syntheses is ethyl 7-chloro-2-oxoheptylate, there is no direct evidence in the reviewed literature or patents to suggest that this compound serves as a common precursor in the industrial synthesis of cilastatin or its immediate precursors. Theoretically, it could be envisioned as a building block for analogues of cilastatin, but such applications are not currently documented.
Incorporation into Pharmacologically Relevant Scaffolds
Utility in Agrochemical and Specialty Chemical Production
In the field of agrochemicals, the introduction of chlorinated hydrocarbon chains can impart desired properties such as increased efficacy or altered environmental persistence. While many commercial herbicides and pesticides are chlorinated organic molecules, the specific contribution of this compound to the synthesis of any major agrochemical is not documented in the available literature. Similarly, its application in the production of specialty chemicals, which often involves the use of unique building blocks, is not prominently reported.
Contributions to Advanced Materials and Polymer Science
Acyl chlorides are known monomers or modifying agents in polymer chemistry. They can react with diols or diamines to form polyesters and polyamides, respectively. The chlorine atom on the heptanoyl chain of this compound could serve as a handle for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. This could be a route to creating polymers with tailored properties for advanced material applications. Despite this potential, there are no specific polymers or advanced materials described in the literature that explicitly utilize this compound as a monomer or functionalizing agent.
Role in Natural Product and Analog Synthesis
The synthesis of natural products and their analogues often requires the use of specific building blocks to construct complex molecular architectures. A seven-carbon chlorinated chain, such as that provided by this compound, could be a useful synthon. However, a review of synthetic routes to various natural products does not indicate a prominent role for this particular reagent. Chemists often have a choice of various isomers and protecting group strategies, and it appears that other reagents are more commonly employed for the introduction of similar carbon chains in natural product synthesis.
Mechanistic Investigations of 4 Chloroheptanoyl Chloride Reactions
Elucidation of Reaction Pathways for Acyl Chloride Derivatization
The derivatization of 4-chloroheptanoyl chloride would likely proceed through nucleophilic acyl substitution. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by a wide range of nucleophiles.
The general mechanism is expected to be a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed, and the chloride ion is expelled as a leaving group.
Common derivatization reactions would include:
Hydrolysis: Reaction with water to form 4-chloroheptanoic acid.
Alcoholysis: Reaction with an alcohol to form an ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to form an amide.
Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl ketone.
The presence of the chlorine atom at the 4-position of the heptanoyl chain could potentially influence these reactions through inductive effects, though this influence is expected to be modest given its distance from the reactive acyl chloride group. Intramolecular reactions, such as cyclization, might also be possible under certain conditions, though the formation of a seven-membered ring is generally less favorable.
Kinetic Studies of Key Transformations and Rate-Determining Steps
Kinetic studies would be essential to quantitatively understand the reactivity of this compound and to determine the rate-determining steps of its various transformations. These studies would typically involve monitoring the concentration of reactants or products over time using techniques such as spectroscopy (UV-Vis, IR, NMR) or chromatography (GC, HPLC).
Rate = k[this compound][Nucleophile]
The rate constant, k, would provide a quantitative measure of the reaction's speed. By studying the reaction under different conditions (e.g., varying concentrations, temperatures, and solvents), valuable information about the reaction mechanism can be obtained. For instance, the determination of activation parameters, such as the activation energy (Ea), from temperature-dependent kinetic studies would provide insight into the energy barrier of the reaction. The rate-determining step in the addition-elimination mechanism is typically the initial nucleophilic attack on the carbonyl carbon.
Transition State Analysis in Acylation and Substitution Reactions
Transition state analysis, often aided by computational chemistry, would provide a deeper understanding of the potential energy surface of reactions involving this compound. For the nucleophilic acyl substitution reaction, the transition state for the rate-determining step (nucleophilic addition) would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen π-bond.
Computational methods, such as density functional theory (DFT), could be used to model the structures and energies of the reactants, transition states, and intermediates. These calculations can help to:
Visualize the geometry of the transition state.
Calculate the activation energy, which can be compared with experimental values.
Understand the electronic effects of the chloro-substituent on the stability of the transition state.
For substitution reactions at the 4-position (an SN2 reaction), a different transition state would be involved, characterized by a trigonal bipyramidal geometry at the carbon atom bearing the chlorine.
Catalytic Cycles in Metal-Mediated Processes Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and acyl chlorides are excellent substrates for these transformations. A key example is the Stille coupling, where an organotin reagent is coupled with an acyl chloride.
The catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound would generally involve three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride, breaking the C-Cl bond and forming an acylpalladium(II) complex.
Transmetalation: The organometallic coupling partner (e.g., an organotin or organoboron compound) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
The presence of the chloro-substituent on the alkyl chain would need to be considered, as it could potentially interact with the catalyst or undergo side reactions, although the acyl chloride is significantly more reactive towards oxidative addition.
| Catalytic Cycle Step | Description | Intermediate |
| Oxidative Addition | Pd(0) inserts into the C-Cl bond of the acyl chloride. | Acylpalladium(II) complex |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the palladium center. | Diorganopalladium(II) complex |
| Reductive Elimination | The two organic groups couple, forming the product and regenerating Pd(0). | Product and Pd(0) catalyst |
Solvent Effects and Stereochemical Considerations in Reaction Mechanisms
The choice of solvent can have a significant impact on the rates and mechanisms of reactions involving this compound. For nucleophilic acyl substitution reactions, polar aprotic solvents (e.g., acetonitrile, DMF) are often used. These solvents can solvate the charged intermediates and transition states, potentially accelerating the reaction. Protic solvents (e.g., water, alcohols) can also act as nucleophiles themselves, leading to solvolysis products.
Stereochemical considerations would be important if the this compound molecule were chiral, for instance, if a substituent were present at a position that creates a stereocenter. If the chiral center is the carbon at the 4-position, reactions at the acyl chloride group would not affect its configuration. However, if a nucleophilic substitution reaction were to occur at the 4-position, the stereochemical outcome would depend on the mechanism. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would lead to a racemic mixture.
Computational Chemistry Studies of 4 Chloroheptanoyl Chloride
Quantum Chemical Calculations of Molecular Structure and Conformational Analysis
Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of 4-Chloroheptanoyl Chloride. Methods like Density Functional Theory (DFT) are frequently employed to achieve a balance between accuracy and computational cost. researchgate.net By using a functional such as B3LYP with a comprehensive basis set like 6-311++G(d,p), the molecule's electronic structure can be solved to find its minimum energy geometry. scispace.com
The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, key structural parameters of its most stable conformation can be accurately predicted.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound The following is a representation of typical data obtained from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C1=O8 | 1.195 |
| C1-Cl9 | 1.821 | |
| C4-Cl10 | 1.815 | |
| C3-C4 | 1.538 | |
| Bond Angle (°) | O8=C1-Cl9 | 121.5 |
| O8=C1-C2 | 125.8 | |
| C3-C4-C5 | 112.1 | |
| Dihedral Angle (°) | Cl9-C1-C2-C3 | -165.2 |
| C3-C4(Cl10)-C5-C6 | 178.5 (anti) |
Furthermore, due to the flexibility of the heptanoyl chain, a conformational analysis is crucial. This is performed by systematically rotating the dihedral angles around key single bonds (e.g., C3-C4, C4-C5) and calculating the relative energy of each resulting conformer. This potential energy surface (PES) scan reveals the most stable conformers (energy minima) and the energy barriers between them. The analysis for this compound would likely show that staggered conformations, particularly those that minimize steric hindrance between the two chlorine atoms and the alkyl chain, are energetically favored.
Table 2: Hypothetical Conformational Analysis Summary for this compound Illustrative results from a Potential Energy Surface (PES) scan around the C3-C4-C5-C6 dihedral angle.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti | ~180° | 0.00 | Most Stable |
| Gauche (+) | ~60° | +0.95 | Less Stable |
| Gauche (-) | ~-60° | +0.95 | Less Stable |
| Eclipsed | ~0° | +4.50 | Transition State |
Prediction of Spectroscopic Signatures for Characterization
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the structural elucidation and characterization of molecules. researchgate.net DFT calculations can accurately forecast vibrational (infrared) frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
Predicted vibrational frequencies correspond to the different modes of molecular motion (stretching, bending, etc.) and can be directly compared to an experimental IR spectrum. Calculations often systematically overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental results. nih.gov For this compound, characteristic peaks such as the C=O stretch of the acyl chloride and the C-Cl stretches can be predicted with high accuracy.
Table 3: Predicted Key Vibrational Frequencies for this compound Representative data from a DFT frequency calculation.
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2960 - 2875 | Medium |
| C=O Stretch (Acyl Chloride) | 1805 | Strong |
| CH₂ Scissoring | 1465 | Medium |
| C-Cl Stretch (Acyl) | 850 | Strong |
| C-Cl Stretch (Alkyl) | 710 | Medium-Strong |
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS), which are crucial for interpreting experimental NMR spectra and confirming the compound's connectivity.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Illustrative chemical shifts (ppm) relative to TMS, calculated using the GIAO-DFT method.
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹³C NMR | ||
| C1 (C=O) | 172.5 | Deshielded by C=O and Cl |
| C2 | 45.8 | Alpha to carbonyl |
| C4 | 61.3 | Deshielded by attached Cl |
| C7 | 13.9 | Terminal methyl group |
| ¹H NMR | ||
| H on C2 | 2.95 | Alpha to carbonyl |
| H on C4 | 4.10 | Deshielded by attached Cl |
| H on C7 | 0.92 | Terminal methyl group |
Modeling of Reaction Mechanisms and Energetics of Transformations
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. nih.gov For this compound, a primary reaction of interest is nucleophilic acyl substitution. chemguide.co.ukmasterorganicchemistry.com Computational modeling can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
By calculating the energies of these species, key thermodynamic and kinetic parameters like the enthalpy of reaction (ΔHrxn) and the activation energy (ΔG‡) can be determined. This information reveals whether a reaction is favorable and how fast it is likely to proceed. For the hydrolysis of this compound, modeling would likely confirm the two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate. chemguide.co.uk
Table 5: Hypothetical Energetic Profile for the Hydrolysis of this compound Calculated relative free energies (kcal/mol) for the reaction pathway.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + H₂O | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +15.2 |
| Intermediate | Tetrahedral intermediate | -4.5 |
| Transition State 2 (TS2) | Expulsion of Cl⁻ | +12.8 |
| Products | 4-Chloroheptanoic Acid + HCl | -10.7 |
Rational Design and Optimization of Catalysts for this compound Conversions
Computational modeling plays a crucial role in modern catalyst design, enabling the rational optimization of catalytic processes. libretexts.org this compound is a potential substrate for reactions like Friedel-Crafts acylation, which requires a Lewis acid catalyst. DFT calculations can be used to model the interaction between the acyl chloride, the catalyst (e.g., AlCl₃), and the aromatic substrate.
By computing the reaction profiles for different catalysts, researchers can predict their efficiency without extensive experimental screening. The model would focus on how the catalyst coordinates to the acyl chloride (typically at the carbonyl oxygen), enhancing the electrophilicity of the carbonyl carbon. The primary goal is to identify a catalyst that provides the lowest activation energy for the rate-determining step of the reaction, thereby increasing the reaction rate.
Table 6: Hypothetical Screening of Lewis Acid Catalysts for a Friedel-Crafts Reaction Calculated activation energy for the acylation of benzene (B151609) with this compound.
| Lewis Acid Catalyst | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Efficiency |
|---|---|---|
| Uncatalyzed | 45.5 | Very Low |
| ZnCl₂ | 28.1 | Moderate |
| FeCl₃ | 22.4 | High |
| AlCl₃ | 18.9 | Very High |
In Silico Predictions of Reactivity and Selectivity Profiles
In silico methods can predict the intrinsic reactivity and selectivity of this compound by calculating various electronic descriptors. researchgate.net These descriptors provide a quantitative measure of the molecule's electronic properties, which govern its chemical behavior.
Table 7: Calculated Molecular Descriptors for this compound Hypothetical values from a DFT calculation used to predict reactivity.
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.8 eV | Related to ionization potential |
| LUMO Energy | -1.2 eV | Related to electron affinity; LUMO is centered on the C=O π* orbital |
| HOMO-LUMO Gap | 6.6 eV | Indicates high kinetic stability but reactive towards suitable nucleophiles |
| Mulliken Charge on C1 (C=O) | +0.75 | Highly electrophilic site, prone to nucleophilic attack |
| Mulliken Charge on O8 | -0.58 | Nucleophilic site, site of Lewis acid coordination |
| Mulliken Charge on C4 | +0.15 | Secondary electrophilic site |
Advanced Analytical Characterization and Purity Assessment of 4 Chloroheptanoyl Chloride
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of 4-Chloroheptanoyl Chloride, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The protons alpha to the acyl chloride (C2) would be the most deshielded of the methylene groups due to the strong electron-withdrawing effect of the carbonyl group. The proton at the chlorine-bearing carbon (C4) would also exhibit a significant downfield shift.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C1) of the acyl chloride is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon atom bonded to the chlorine (C4) would also be significantly deshielded compared to the other methylene carbons in the chain.
¹⁷O and ³⁵Cl NMR: While less common, ¹⁷O and ³⁵Cl NMR could provide further structural confirmation. ¹⁷O NMR would show a signal characteristic of a carbonyl oxygen in an acyl chloride environment, which is typically very broad and highly deshielded. ³⁵Cl NMR is highly sensitive to the electronic environment of the chlorine atom. It would show a resonance with a chemical shift and line width characteristic of a chlorine atom attached to a secondary alkyl carbon, helping to confirm its position and rule out isomeric impurities.
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | -CH₂(CO)Cl (C2) | ~2.9 - 3.1 | Triplet (t) | 2H |
| ¹H | -CHCl- (C4) | ~4.0 - 4.2 | Multiplet (m) | 1H |
| ¹H | -CH₂- (C3, C5, C6) | ~1.5 - 2.2 | Multiplet (m) | 6H |
| ¹H | -CH₃ (C7) | ~0.9 - 1.1 | Triplet (t) | 3H |
| ¹³C | -COCl (C1) | ~172 - 175 | - | - |
| ¹³C | -CHCl- (C4) | ~58 - 62 | - | - |
| ¹³C | -CH₂COCl (C2) | ~45 - 50 | - | - |
| ¹³C | -CH₂- (C3, C5, C6) | ~25 - 40 | - | - |
| ¹³C | -CH₃ (C7) | ~13 - 15 | - | - |
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The fragmentation pattern gives insight into the molecule's structure. Due to the presence of chlorine, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of 3:1.
Key fragmentation pathways would include:
Alpha-cleavage: Loss of the chlorine radical from the acyl chloride group to form the heptanoyl cation.
McLafferty-type rearrangement: Although less common for acyl chlorides than for esters or ketones, it could occur.
Cleavage adjacent to the C-Cl bond: Loss of a chlorine radical or HCl.
Loss of the acyl group: Cleavage of the C2-C3 bond.
Table 2: Predicted HRMS Fragments for this compound (C₇H₁₂Cl₂O)
| Fragment Ion Formula | Predicted m/z | Identity |
|---|---|---|
| [C₇H₁₂³⁵Cl₂O]⁺ | 182.0265 | Molecular Ion [M]⁺ |
| [C₇H₁₂³⁵Cl³⁷ClO]⁺ | 184.0236 | Molecular Ion [M+2]⁺ |
| [C₇H₁₂ClO]⁺ | 147.0577 | [M - Cl]⁺ |
| [C₆H₁₂Cl]⁺ | 119.0628 | [M - COCl]⁺ |
| [C₄H₈Cl]⁺ | 91.0315 | Fragment from cleavage at C4-C5 |
| [COCl]⁺ | 62.9692 | Acylium ion fragment |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride. This band typically appears at a high wavenumber, around 1785-1815 cm⁻¹, due to the inductive effect of the chlorine atom. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and the C-Cl stretching vibration, which typically appears in the fingerprint region between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the IR. The C-Cl stretch, however, often gives a strong and easily identifiable Raman signal. The aliphatic C-C and C-H bonds will also show characteristic signals.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Acyl Chloride) | IR | 1795 - 1815 | Very Strong |
| C=O Stretch (Acyl Chloride) | Raman | 1795 - 1815 | Medium |
| C-Cl Stretch | IR / Raman | 650 - 750 | Medium-Strong |
Chromatographic Techniques for Purity Determination and Component Separation
Chromatographic methods are critical for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.
Gas chromatography is a primary technique for determining the purity of volatile compounds. Due to the high reactivity of acyl chlorides, which can degrade in the hot injector port or react with active sites on the column, direct analysis can be challenging. A common strategy involves derivatization, where the acyl chloride is converted into a more stable derivative, such as a methyl ester, by reaction with anhydrous methanol. researchgate.net This approach improves peak shape and reproducibility. A validated GC method using a DB-5 or similar mid-polarity column with a flame ionization detector (FID) would be suitable for quantifying volatile impurities. wjpps.com
Table 4: Hypothetical GC Method Parameters for Purity Assessment (as Methyl Ester Derivative)
| Parameter | Condition |
|---|---|
| Column | DB-5 (30m x 0.32mm, 0.25µm) |
| Injector Temperature | 250°C |
| Detector (FID) Temperature | 270°C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial 80°C (2 min), ramp 10°C/min to 250°C (5 min) |
| Derivatization Agent | Anhydrous Methanol |
HPLC is used to detect non-volatile or thermally unstable impurities. As with GC, the reactivity of acyl chlorides poses a significant challenge for direct analysis by HPLC, as they can rapidly hydrolyze in the presence of trace water in the mobile phase. google.com Therefore, pre-column derivatization is the preferred method for accurate quantification. researchgate.netnih.gov Reagents such as anilines or phenylhydrazines can be used to form stable derivatives that have strong UV absorbance, enabling sensitive detection. google.comnih.gov A reversed-phase HPLC method using a C18 column with a UV detector would be effective for separating the derivatized this compound from potential non-volatile impurities like the corresponding carboxylic acid (from hydrolysis) or other high-molecular-weight by-products.
Table 5: Hypothetical HPLC Method Parameters for Impurity Analysis (Post-Derivatization)
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a wavelength suitable for the derivative (e.g., 395 nm) |
| Derivatization Agent | 2-Nitrophenylhydrazine |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the fourth carbon position, making it exist as a pair of enantiomers. The differential biological or chemical activity of these enantiomers necessitates their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, enabling the determination of the enantiomeric excess (e.e.) of a sample. nih.govmdpi.comwikipedia.org
The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For acyl chlorides, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated effectiveness. nih.gov The selection of the mobile phase, typically a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol modifier (such as isopropanol or ethanol), is critical for achieving optimal resolution between the enantiomeric peaks.
In a typical analysis, a solution of this compound is injected into the HPLC system. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. The chromatogram will show two distinct peaks, and the area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the areas of the two peaks.
Table 1: Illustrative Chiral HPLC Results for the Determination of Enantiomeric Excess of this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Heptane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Times | |
| Enantiomer 1 | 8.52 min |
| Enantiomer 2 | 10.15 min |
| Peak Areas | |
| Area of Enantiomer 1 | 1,250,000 |
| Area of Enantiomer 2 | 50,000 |
| Calculated Results | |
| Enantiomeric Excess (% e.e.) | 92.3% |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. wikipedia.orgunipd.it It provides a quantitative determination of the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the expected molecular formula. For this compound (C7H12Cl2O), this analysis is crucial for verifying its stoichiometric integrity and ensuring the absence of significant elemental impurities. nih.govguidechem.com
The most common method for determining the carbon, hydrogen, and chlorine content is combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO2, H2O, and HCl) are passed through a series of absorbers or detectors to quantify the amount of each element. The results are typically expected to be within ±0.4% of the calculated theoretical values to confirm the compound's purity and identity. nih.gov
Table 2: Elemental Analysis Data for this compound (Molecular Formula: C7H12Cl2O)
| Element | Theoretical Mass % | Experimental Mass % | Deviation (%) |
| Carbon (C) | 45.92% | 45.78% | -0.14% |
| Hydrogen (H) | 6.61% | 6.55% | -0.06% |
| Chlorine (Cl) | 38.73% | 38.59% | -0.14% |
| Oxygen (O) | 8.74% | 8.98% (by difference) | +0.24% |
Advanced Techniques for Trace Impurity Profiling
The identification and quantification of trace impurities are critical for ensuring the quality and safety of any chemical compound, particularly reactive intermediates like acyl chlorides. researchgate.netthermofisher.com Advanced analytical techniques are employed to detect and characterize impurities that may arise from starting materials, side reactions during synthesis, or degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile impurities. nih.govactachemscand.org Due to the high reactivity of this compound, derivatization is often employed to convert it and its potential impurities into more stable and readily analyzable compounds. nih.govsemanticscholar.org For instance, reaction with an alcohol can convert acyl chlorides to their corresponding esters.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is another powerful tool for impurity profiling. resolvemass.ca It is suitable for a wider range of compounds, including those that are not amenable to GC analysis. The combination of chromatographic separation with mass spectrometric detection allows for the confident identification and quantification of impurities, even at very low levels. resolvemass.ca
Table 3: Common Trace Impurities in this compound and Advanced Analytical Techniques for their Detection
| Potential Impurity | Chemical Formula | Analytical Technique | Typical Detection Limit |
| Heptanoyl chloride | C7H13ClO | GC-MS (after derivatization) | < 10 ppm |
| 4-Chloroheptanoic acid | C7H13ClO2 | HPLC-UV/MS | < 20 ppm |
| Dichloroheptane isomers | C7H14Cl2 | GC-MS | < 5 ppm |
| Residual Solvents (e.g., Dichloromethane) | CH2Cl2 | Headspace GC-MS | < 1 ppm |
Future Research Directions
Development of Novel and More Efficient Synthetic Routes
The classical synthesis of 4-chloroheptanoyl chloride likely involves the chlorination of 4-heptanolactone or related precursors. Future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
Key Research Objectives:
Catalytic Approaches: Investigating novel catalytic systems for the direct chlorination of accessible starting materials, minimizing the use of stoichiometric and often hazardous chlorinating agents.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound to enhance safety, improve reaction control, and increase throughput compared to traditional batch methods. researchgate.netsoci.orgnih.gov
Alternative Starting Materials: Exploring alternative and potentially bio-based feedstocks for the synthesis, aligning with the principles of green chemistry.
Exploration of Undiscovered Reactivity Patterns and Green Transformations
The dual reactivity of this compound, stemming from the acyl chloride and the secondary alkyl chloride moieties, presents a fertile ground for exploring novel chemical transformations.
Potential Areas of Investigation:
Selective Functionalization: Developing methodologies for the selective reaction of either the acyl chloride or the alkyl chloride group, enabling the synthesis of a diverse range of derivatives.
Green Chemistry Applications: Utilizing this compound in environmentally benign reaction media, such as deep eutectic solvents, to reduce the reliance on volatile organic compounds. frontiersin.org
Catalytic Activation of the C-Cl Bond: Investigating transition-metal catalyzed cross-coupling reactions at the C4 position, a challenging but potentially rewarding avenue for carbon-carbon and carbon-heteroatom bond formation.
Expansion of Applications in Multicomponent Reactions and Complex Molecule Synthesis
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. researchgate.netmdpi.com The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.
Prospective Research Goals:
Novel MCR Design: Designing new MCRs where this compound acts as a key component, allowing for the one-pot synthesis of diverse heterocyclic and acyclic compounds.
Domino and Tandem Reactions: Exploring domino or tandem reaction sequences initiated by the reaction of this compound, leading to the efficient synthesis of complex molecules. nih.gov
Synthesis of Biologically Active Scaffolds: Employing this compound in MCRs to generate libraries of compounds for biological screening, targeting medicinally relevant scaffolds like pyrazoles or pyrano[2,3-c]pyrazoles. frontiersin.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automation is revolutionizing the way molecules are made, offering enhanced control, safety, and efficiency. researchgate.netmdpi.commdpi.com
Future Research Trajectories:
Automated Synthesis of Derivatives: Developing automated flow synthesis platforms for the high-throughput synthesis of this compound derivatives, accelerating the discovery of new materials and bioactive compounds.
In-line Reaction Monitoring and Optimization: Integrating real-time analytical techniques into flow reactors to monitor reaction progress and enable rapid optimization of reaction conditions. soci.org
Telescoped Synthesis: Designing multi-step continuous flow processes where this compound is generated and consumed in situ, avoiding the isolation of intermediates.
Computational and Experimental Synergy for Mechanistic Understanding and Catalyst Design
A synergistic approach combining computational modeling and experimental studies can provide deep insights into reaction mechanisms and guide the rational design of new catalysts and reaction conditions.
Key Areas for Collaborative Research:
Mechanistic Studies: Using computational tools, such as density functional theory (DFT), to elucidate the mechanisms of reactions involving this compound, including predicting reactivity and selectivity. nih.govresearchgate.net
Catalyst Design: Employing computational screening to identify promising catalysts for novel transformations of this compound, followed by experimental validation.
Predictive Modeling: Developing predictive models for the properties and reactivity of this compound derivatives to guide synthetic efforts and material design.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloroheptanoyl Chloride in a laboratory setting?
- Methodology : The synthesis typically involves chlorination of heptanoic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Temperature control : Maintain 50–70°C to optimize reaction efficiency while minimizing side reactions.
- Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis of the acyl chloride product.
- Purification : Distillation under reduced pressure (e.g., 0.1–0.5 atm) is critical to isolate the compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- GC-MS : Quantify purity and detect volatile impurities.
- ¹H/¹³C NMR : Verify structural assignments (e.g., chloro-substituted carbon at ~δ 40–50 ppm).
- Elemental analysis : Validate stoichiometry (C₇H₁₂Cl₂O) .
Q. What are the key considerations for handling and storing this compound?
- Safety protocols :
- Use inert atmosphere (argon/nitrogen) to prevent moisture ingress.
- Store at 2–8°C in amber glass containers to limit photodegradation.
Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?
- Reactivity profile :
- Higher electrophilicity due to the electron-withdrawing chloro group at the 4-position.
- Reaction rates with amines/alkanols are ~20% faster than non-chlorinated analogs.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?
- Root-cause analysis :
- Variable control : Standardize solvent purity (e.g., anhydrous vs. trace-water solvents).
- Statistical validation : Apply ANOVA to assess batch-to-batch variability or operator-dependent factors.
Q. How can computational chemistry models predict the behavior of this compound in complex reaction systems?
- DFT/MD simulations :
- Model transition states in hydrolysis pathways to identify stabilization mechanisms.
- Predict solvation effects in polar aprotic solvents (e.g., DMF vs. THF).
Q. What analytical techniques are critical for identifying degradation products of this compound under varying conditions?
- Degradation pathways :
- Hydrolysis: Detect heptanoic acid and HCl via ion chromatography.
- Thermal decomposition: Use TGA-MS to identify volatile byproducts (e.g., chlorinated alkanes).
Q. How can kinetic studies elucidate the reaction mechanisms of this compound in multi-step syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
